molecular formula C25H33N5O3S B11159126 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11159126
M. Wt: 483.6 g/mol
InChI Key: JVPNRCMKYBQOOF-UHFFFAOYSA-N
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Description

1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a thiadiazole ring, and a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the core structures such as the piperidine, thiadiazole, and pyrrolidine rings. These core structures are then linked together through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to each step of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other piperidine, thiadiazole, or pyrrolidine derivatives. Examples include:

Uniqueness

What sets 1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H33N5O3S/c1-4-17(5-2)23-27-28-25(34-23)26-22(32)18-10-12-29(13-11-18)24(33)19-14-21(31)30(15-19)20-8-6-16(3)7-9-20/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,26,28,32)

InChI Key

JVPNRCMKYBQOOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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